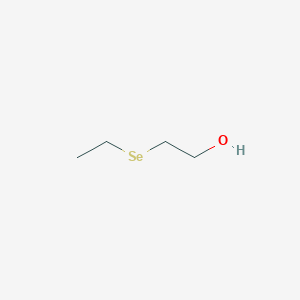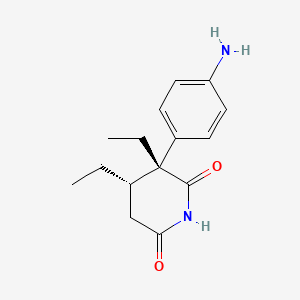
2,2,4-Trichloro-1,1,1-trifluorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trichloro-1,1,1-trifluorohexane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichloro-1,1,1-trifluorohexane typically involves the halogenation of hexane derivatives. One common method is the reaction of hexane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or antimony to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trichloro-1,1,1-trifluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
2,2,4-Trichloro-1,1,1-trifluorohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with these targets, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trichloro-1,1,1-trifluorobutane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
Uniqueness
2,2,4-Trichloro-1,1,1-trifluorohexane is unique due to its specific arrangement of chlorine and fluorine atoms on a hexane backbone This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
Propiedades
| 112812-04-1 | |
Fórmula molecular |
C6H8Cl3F3 |
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
2,2,4-trichloro-1,1,1-trifluorohexane |
InChI |
InChI=1S/C6H8Cl3F3/c1-2-4(7)3-5(8,9)6(10,11)12/h4H,2-3H2,1H3 |
Clave InChI |
QWHNAXPQNNXZJK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C(F)(F)F)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)




![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
